N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a trifluoromethyl group, a thiophene ring, and a methoxybenzenesulfonyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples include:
- 2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
What sets N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiophene ring contributes to its electronic properties.
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound has a molecular formula of C21H21F3N1O5S1 and a molecular weight of 431.5 g/mol. Its structure includes a methoxybenzenesulfonyl group, a thiophene moiety, and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C21H21F3N1O5S1 |
Molecular Weight | 431.5 g/mol |
Solubility | Not specified |
Melting Point | Not specified |
Antiviral Properties
Recent studies have indicated that derivatives of benzamide, including this compound, may exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown effectiveness against Hepatitis B virus (HBV) by increasing the intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication . The mechanism involves enhancing the immune response against viral replication, making it a candidate for further development in antiviral therapies.
Antimicrobial and Anticancer Activities
The compound has also been investigated for its antimicrobial and anticancer properties. Research suggests that compounds with similar structural features, such as thiophene rings and methoxy groups, exhibit significant antimicrobial activity against various pathogens. Additionally, some derivatives have demonstrated anticancer effects by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors, altering their activity and subsequently affecting cellular responses.
- Gene Expression Regulation : The compound might influence the expression of genes involved in important cellular processes, including those related to immune responses and cell cycle regulation .
Case Studies
- Antiviral Efficacy Against HBV :
-
Anticancer Activity :
- In vitro studies have shown that related compounds induce apoptosis in various cancer cell lines by activating caspase pathways. This suggests that this compound may share similar properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4S2/c1-29-16-7-9-17(10-8-16)31(27,28)19(18-6-3-11-30-18)13-25-20(26)14-4-2-5-15(12-14)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPZSFOHRXHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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